molecular formula C34H37N5O5S B2497496 N-(3-methylbutyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide CAS No. 689759-12-4

N-(3-methylbutyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide

Cat. No.: B2497496
CAS No.: 689759-12-4
M. Wt: 627.76
InChI Key: GEAPNGYXDNTQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-methylbutyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide” is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(3-methylbutyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37N5O5S/c1-23(2)12-13-35-31(40)21-45-34-36-28-19-30-29(43-22-44-30)18-27(28)33(42)39(34)20-24-8-10-25(11-9-24)32(41)38-16-14-37(15-17-38)26-6-4-3-5-7-26/h3-11,18-19,23H,12-17,20-22H2,1-2H3,(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAPNGYXDNTQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methylbutyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the dioxolo group, and finally the attachment of the sulfanyl acetamide side chain. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and environmental sustainability, using green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly in the treatment of cancer. This compound could be studied for its ability to inhibit specific enzymes involved in cell proliferation.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Quinazoline derivatives have been investigated for their anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart specific properties to polymers or other materials.

Mechanism of Action

The mechanism of action of “N-(3-methylbutyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide” would likely involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might bind to the active site of an enzyme, inhibiting its activity and thereby affecting cellular processes. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Known for their diverse biological activities.

    Dioxolo compounds: Often studied for their potential therapeutic applications.

    Sulfanyl acetamides: Investigated for their anti-microbial and anti-inflammatory properties.

Uniqueness

What sets “N-(3-methylbutyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide” apart is its unique combination of functional groups, which might impart specific biological activities or chemical reactivity not seen in other compounds.

Biological Activity

N-(3-methylbutyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure

The compound features a unique structure characterized by:

  • A 3-methylbutyl side chain.
  • A quinazoline core with an 8-oxo substituent.
  • A piperazine moiety contributing to its pharmacological profile.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include:

  • Formation of the quinazoline core through cyclization.
  • Introduction of the piperazine and 3-methylbutyl groups via nucleophilic substitution.
  • Final modifications to enhance solubility and bioactivity.

Anticancer Properties

Recent studies have investigated the compound's efficacy against various cancer cell lines. Notably:

  • In vitro studies demonstrated significant cytotoxic effects on prostate cancer cells (LNCaP and CWR22Rv1) with IC50 values in the low micromolar range .
  • Mechanistic studies indicated that the compound may inhibit androgen receptor signaling pathways, which are critical in prostate cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) assays revealed that it exhibits activity against several bacterial strains, including MRSA, with MIC values as low as 2 µg/mL .
  • The presence of the dioxoloquinazoline structure appears to enhance its antimicrobial potency compared to related compounds .

Case Study 1: Prostate Cancer Treatment

A research study focused on the effects of this compound on prostate cancer cells showed:

  • Cell viability assays indicated a dose-dependent reduction in cell survival.
  • Western blot analysis confirmed downregulation of key proteins involved in cell proliferation and survival pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against MRSA:

  • The compound demonstrated bactericidal activity, effectively reducing bacterial counts by more than 3 log values within an 8-hour period at higher concentrations .
  • This suggests potential for development into therapeutic agents for treating resistant bacterial infections.

Data Summary

Biological ActivityObserved EffectReference
Anticancer (Prostate)IC50 < 10 µM
Antimicrobial (MRSA)MIC = 2 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.